Structural Differentiation from 1-Phenethyl-3-(3-phenylpropyl)urea: A Key Cardiac Myosin Activator Scaffold
The target compound replaces the simple phenethyl group of the lead cardiac myosin activator 1-phenethyl-3-(3-phenylpropyl)urea (Compound 1) with a 4-(dimethylamino)phenyl-hydroxyethyl moiety [1]. In that study, Compound 1 achieved cardiac myosin ATPase activation of 51.1% at 10 µM, with fractional shortening (FS) of 18.90% and ejection fraction (EF) of 12.15% in vivo [1]. The introduction of a polar, hydrogen-bond-capable hydroxyethyl linker and a basic dimethylamino group in the target compound is predicted to alter the molecule's pharmacophore geometry and electronic distribution, which in this scaffold has been shown to drastically change potency, as evidenced by the 81.4% activation achieved by the tetrahydropyran-4-yl analog [1]. Direct activity data for the target compound are not publicly available.
| Evidence Dimension | Structural modification at the urea terminus vs. compound 1-phenethyl-3-(3-phenylpropyl)urea |
|---|---|
| Target Compound Data | 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea (MW 341.4 g/mol) |
| Comparator Or Baseline | 1-phenethyl-3-(3-phenylpropyl)urea (Compound 1): Cardiac myosin ATPase activation at 10 µM = 51.1%; FS = 18.90%; EF = 12.15% [1] |
| Quantified Difference | Not available; structural difference is a hydroxyethyl linker insertion and a dimethylamino substituent on the phenyl ring |
| Conditions | Cardiac myosin ATPase activation assay at 10 µM; in vivo echocardiography in rodent model [1] |
Why This Matters
This structural modification represents a significant departure from the lead compound's SAR, and empirical testing is required to determine if it enhances or abolishes cardiac myosin activation, directly impacting its procurement value for heart failure research.
- [1] Manickam, M., Jalani, H. B., Pillaiyar, T., Sharma, N., Boggu, P. R., Venkateswararao, E., ... & Jung, S. H. (2017). Exploration of flexible phenylpropylurea scaffold as novel cardiac myosin activators for the treatment of systolic heart failure. European Journal of Medicinal Chemistry, 135, 211-226. View Source
